molecular formula C9H20O3 B1583077 1,1,3-Triethoxypropane CAS No. 7789-92-6

1,1,3-Triethoxypropane

Cat. No.: B1583077
CAS No.: 7789-92-6
M. Wt: 176.25 g/mol
InChI Key: LGICWIVABSMSDK-UHFFFAOYSA-N
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Description

1,1,3-Triethoxypropane is an organic compound with the molecular formula C₉H₂₀O₃. It is also known by other names such as β-Ethoxypropionaldehyde diethyl acetal and 3-Ethoxypropionaldehyde diethyl acetal . This compound is characterized by its three ethoxy groups attached to a propane backbone, making it a versatile chemical in various applications.

Preparation Methods

1,1,3-Triethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of propionaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which further reacts with ethanol to form the final acetal product . Industrial production methods typically involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1,3-Triethoxypropane undergoes various chemical reactions, including:

Scientific Research Applications

1,1,3-Triethoxypropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,3-Triethoxypropane involves its interaction with molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of intermediate compounds that participate in various metabolic pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug development or biochemical studies .

Comparison with Similar Compounds

1,1,3-Triethoxypropane can be compared with other similar compounds, such as:

This compound stands out due to its specific arrangement of ethoxy groups, which imparts unique reactivity and versatility in various applications.

Properties

IUPAC Name

1,1,3-triethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-4-10-8-7-9(11-5-2)12-6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGICWIVABSMSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228509
Record name 1,1,3-Triethoxypropane
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7789-92-6
Record name 1,1,3-Triethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7789-92-6
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Record name 1,1,3-Triethoxypropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxypropionaldehyde diethyl acetal
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Record name 1,1,3-Triethoxypropane
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Record name 3-ethoxypropionaldehydediethylacetal
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Record name 1,1,3-TRIETHOXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 1,1,3-triethoxypropane in distilled alcoholic beverages?

A1: this compound is formed through the acetalization of acrolein during the production and aging of distilled alcoholic beverages. [, , ] Acrolein itself is a byproduct of fermentation and can contribute to undesirable flavors. The formation of this compound can be influenced by factors like the type of distillation system used and the duration of aging. []

Q2: How does the presence of this compound affect the sensory characteristics of alcoholic beverages?

A2: In Calvados, this compound has been linked to an "acrolein" defect, suggesting that it can negatively impact the aroma and flavor profile. [] This association highlights the importance of understanding and controlling the formation of this compound during beverage production.

Q3: Beyond its presence in alcoholic beverages, are there any other known applications for this compound?

A3: Research indicates that this compound can be used as a stabilizing agent in biodiesel formulations containing palm oil methyl ester (PME). [] It helps to prevent the crystallization of saturated monoglycerides, which can cause issues with fuel storage and performance, particularly at lower temperatures. []

Q4: Does the type of container used for aging cider spirits impact the formation of this compound?

A4: Studies on cider spirits have shown that the type of container, whether stainless steel or glass, does not significantly influence the formation of this compound during maturation. [] This suggests that the reactions leading to its production are primarily driven by the chemical composition of the spirit itself, rather than interactions with the container material.

Q5: Are there specific analytical techniques used to detect and quantify this compound in complex mixtures like distilled spirits?

A5: Gas chromatography coupled with mass spectrometry (GC/MS) is a common and effective technique for identifying and quantifying this compound in distilled spirits. [, ] This method allows for the separation and identification of individual volatile compounds present in the complex mixture.

Q6: Does the concentration of this compound change during the aging of cider spirits?

A6: Yes, research indicates that the concentration of this compound increases during the maturation of cider spirits. [] This increase is likely due to ongoing acetalization reactions occurring during storage. This highlights that the chemical composition of distilled spirits continues to evolve over time, even in the absence of external factors like wood contact.

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